

Spectroscopic Profile of BOP-Cl: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-oxo-3-oxazolidinyl)phosphinic chloride*

Cat. No.: *B1197263*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Bis(2-oxo-3-oxazolidinyl)phosphinic chloride** (BOP-Cl), a widely used coupling reagent in peptide synthesis and organic chemistry. This document summarizes its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, details the experimental protocols for data acquisition, and illustrates its primary application in a logical workflow.

Chemical Structure and Properties

BOP-Cl, with the chemical formula $C_6H_8ClN_2O_5P$, has a molecular weight of 254.56 g/mol ^[1]. Its unique structure, featuring two oxazolidinone rings attached to a central phosphorus atom, is key to its reactivity as a coupling agent.

Synonyms: **Bis(2-oxo-3-oxazolidinyl)phosphinic chloride**, Phosphoric acid bis(2-oxooxazolidide) chloride. ^[1] CAS Number: 68641-49-6.

Spectroscopic Data

The following tables present the quantitative NMR and IR spectroscopic data for BOP-Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for BOP-Cl

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.42	t, J=8.1 Hz	-CH ₂ -O-
4.01	t, J=8.1 Hz	-CH ₂ -N-

Table 2: ¹³C NMR Spectroscopic Data for BOP-Cl

Chemical Shift (δ) ppm	Assignment
153.3	C=O
62.5	-CH ₂ -O-
43.8	-CH ₂ -N-

Infrared (IR) Spectroscopy

Table 3: IR Absorption Peaks for BOP-Cl

Wavenumber (cm ⁻¹)	Intensity	Assignment
1778	Strong	C=O stretch (oxazolidinone)
1298	Strong	P=O stretch
1238	Strong	C-N stretch
1022	Medium	C-O stretch
756	Medium	P-N stretch
553	Medium	P-Cl stretch

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of BOP-Cl.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of BOP-Cl for structural elucidation.

Materials and Instruments:

- BOP-Cl sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Varian CFT-20 NMR Spectrometer (or equivalent)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of BOP-Cl in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to an appropriate range (e.g., 0-10 ppm).
 - Acquire the spectrum using a standard pulse sequence.
 - Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set the spectral width to an appropriate range (e.g., 0-200 ppm).

- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the IR spectrum of BOP-Cl to identify its functional groups.

Materials and Instruments:

- BOP-Cl sample
- Potassium bromide (KBr) powder (spectroscopic grade)
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]

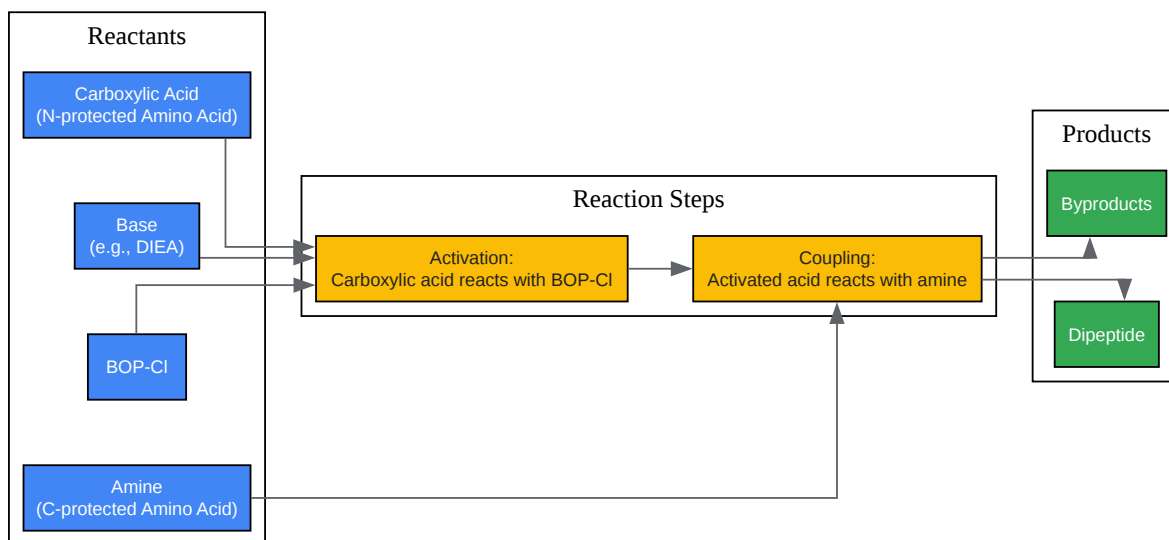
Procedure (KBr Pellet Method):

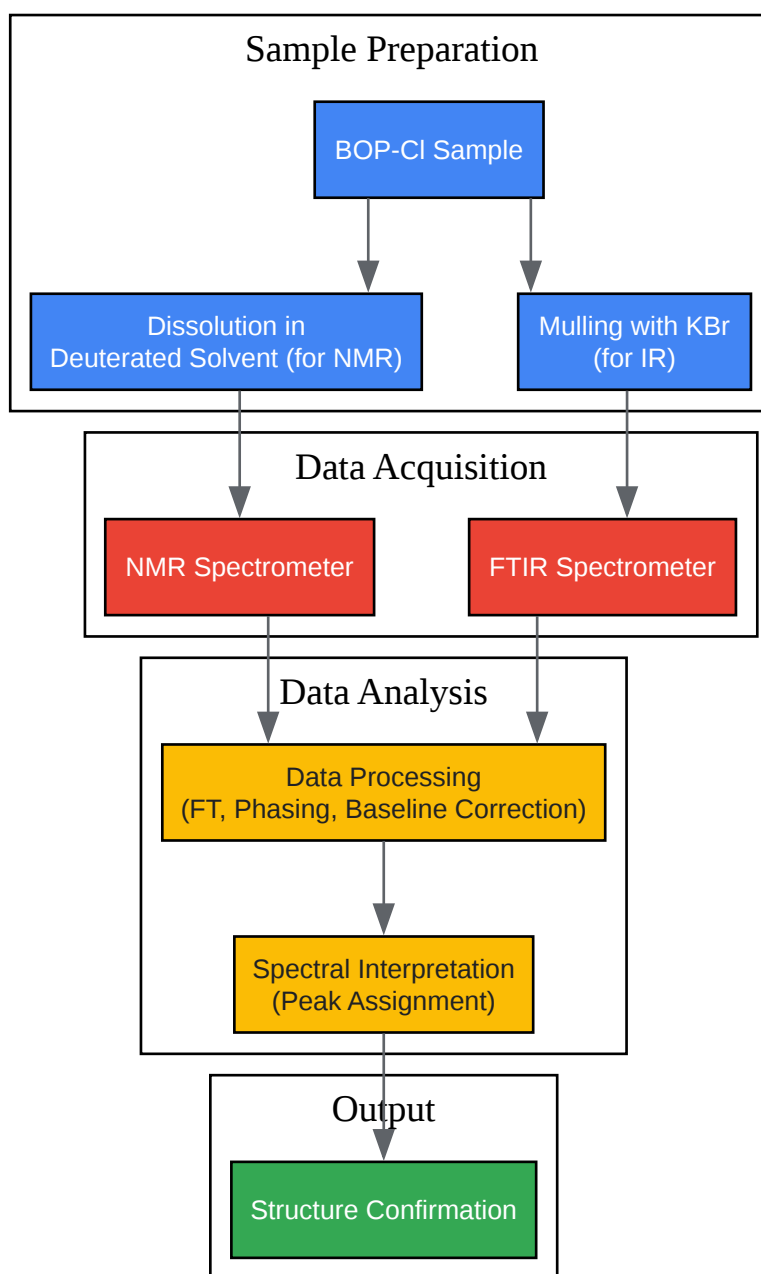
- Sample Preparation:
 - Thoroughly grind 1-2 mg of BOP-Cl with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
- Pellet Formation:

- Transfer the mixture to a pellet-forming die.
- Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify and label the significant absorption peaks in the spectrum.
 - Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of BOP-Cl.

Application Workflow: Peptide Coupling

BOP-Cl is a highly effective reagent for the formation of amide bonds, particularly in the synthesis of peptides.^{[1][3][4]} It is especially useful for coupling N-methylated amino acids with minimal racemization.^[5] The general workflow for a BOP-Cl mediated peptide coupling reaction is illustrated below.





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